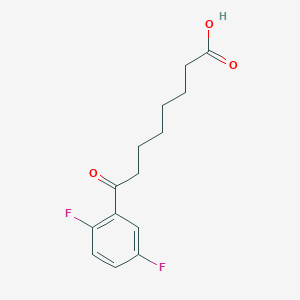

8-(2,5-Difluorophenyl)-8-oxooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-(2,5-Difluorophenyl)-8-oxooctanoic acid” seems to be a complex organic compound. The “2,5-Difluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2nd and 5th positions . The “8-oxooctanoic acid” part suggests a chain of 8 carbon atoms with a ketone (C=O) group and a carboxylic acid (-COOH) group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with two fluorine substituents, attached to an eight-carbon chain featuring a ketone and a carboxylic acid group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the phenyl ring, the polar carbonyl group, and the acidic carboxylic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of fluorine atoms, a ketone group, and a carboxylic acid group would likely make the compound polar and capable of participating in hydrogen bonding .

Applications De Recherche Scientifique

Applications in Environmental Studies

- Surface Coating and Environmental Effects : Polyfluoroalkylsilanes, including compounds like 8:2 polyfluoroalkyl trimethoxysilane, are used in surface coatings. Their hydrophobic and oleophobic properties, along with their potential biological effects, are notable (Zhu et al., 2019).

Applications in Medical Imaging and Diagnostics

- Radioactive Tracers in Liver Function Assessment : 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid has been synthesized as a radiotracer to evaluate medium chain fatty acid metabolism in the liver, providing insights into liver function and potentially aiding in the diagnosis of liver diseases (Lee et al., 2004).

Applications in Chemistry and Material Science

- Synthesis of Pi-Conjugated Molecules : The synthesis of 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl- and butadiynyl- substituents, which are used in pi-conjugated molecules, demonstrates the utility of compounds like 8-(2,5-difluorophenyl)-8-oxooctanoic acid in creating materials with specific optoelectronic properties (Wang et al., 2006).

Applications in Environmental Engineering

- Electrochemical Mineralization of Perfluorocarboxylic Acids : Studies on the degradation of environmentally persistent perfluorinated carboxylic acids (PFCAs) by Ce-doped modified porous nanocrystalline PbO2 film electrodes show the relevance of compounds like this compound in addressing environmental pollution (Niu et al., 2012).

Applications in Pharmaceutical Development

- Development of Chiral Intermediates : The enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for the synthesis of Ticagrelor, an acute coronary syndrome treatment, highlights the use of similar fluoroaromatic compounds in pharmaceutical synthesis (Guo et al., 2017).

Applications in Prebiotic Chemistry

- Synthesis of Vesicles : The photoinitiated synthesis of self-assembled vesicles from 2-oxooctanoic acid, a single-tailed surfactant, is an example of how similar compounds might be used to study the origins of life and the development of primitive cellular structures (Griffith et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(2,5-difluorophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-10-7-8-12(16)11(9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNDEQIYYJKBBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645336 |

Source

|

| Record name | 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-40-0 |

Source

|

| Record name | 2,5-Difluoro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.